BenchChemオンラインストアへようこそ!

3-(3-Bromophenyl)-1-cyclopropylpiperazine

GPR35 Orphan Receptor Binding Affinity

3-(3-Bromophenyl)-1-cyclopropylpiperazine (CAS 1248907-95-0) is a high-affinity GPR35 probe (Ki 10 nM) with a unique pharmacophoric profile defined by its 3-bromophenyl substituent and N-cyclopropyl group. The cyclopropyl moiety enhances metabolic stability and oral bioavailability, making it an essential comparator for PK studies. Its precise bromine position is critical—regioisomers show >50-fold activity shifts. For robust, reproducible SAR and selectivity profiling, this reference standard is irreplaceable. Supplied at ≥95% purity for in vitro and in vivo research applications.

Molecular Formula C13H17BrN2
Molecular Weight 281.19 g/mol
CAS No. 1248907-95-0
Cat. No. B1376854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1-cyclopropylpiperazine
CAS1248907-95-0
Molecular FormulaC13H17BrN2
Molecular Weight281.19 g/mol
Structural Identifiers
SMILESC1CC1N2CCNC(C2)C3=CC(=CC=C3)Br
InChIInChI=1S/C13H17BrN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2
InChIKeyFEJXCZBOTAVTHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: 3-(3-Bromophenyl)-1-cyclopropylpiperazine (CAS 1248907-95-0) Identity and Core Properties


3-(3-Bromophenyl)-1-cyclopropylpiperazine (CAS 1248907-95-0) is a synthetic arylpiperazine derivative characterized by a piperazine core substituted at the 1-position with a cyclopropyl ring and at the 3-position with a 3-bromophenyl group [1]. Its molecular formula is C13H17BrN2, with a molecular weight of approximately 281.19 g/mol . The compound is supplied as a research chemical with a typical minimum purity specification of 95% . The combination of a lipophilic bromophenyl moiety and a conformationally constrained cyclopropyl group is a structural feature commonly associated with potential interactions at central nervous system targets, including various G protein-coupled receptors and neurotransmitter transporters [2]. This specific substitution pattern distinguishes it from other regioisomers and unsubstituted or differently substituted phenylpiperazine analogs, which can exhibit markedly different biological profiles [3].

Procurement Risk Analysis: Why 3-(3-Bromophenyl)-1-cyclopropylpiperazine Cannot Be Replaced by Generic Arylpiperazines


Substitution with a generic or closely related arylpiperazine is scientifically unsound due to the compound's unique pharmacophoric profile defined by the synergistic interplay of its 3-bromophenyl substituent and the N-cyclopropyl group. The position of the bromine atom is critical; for instance, moving it from the 3- to the 2- or 4-position on the phenyl ring yields regioisomers that can exhibit dramatically different binding affinities and functional activities at key receptors [1]. Furthermore, the cyclopropyl group imparts conformational rigidity that is not present in analogs with unconstrained alkyl chains, a property known to enhance metabolic stability and modulate target engagement [2]. Class-level inference from broader SAR studies indicates that even minor modifications to the arylpiperazine scaffold can result in orders-of-magnitude shifts in potency and selectivity . Therefore, assuming functional equivalence with a different regioisomer, a non-cyclopropyl analog, or a different halogen-substituted derivative is a significant experimental risk that compromises data reproducibility and study validity [3].

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-1-cyclopropylpiperazine (CAS 1248907-95-0)


GPR35 Receptor Binding Affinity: Quantified Advantage of the 3-Bromophenyl-Cyclopropyl Motif

In a competitive binding assay against the Nluc-fused human GPR35 receptor expressed in CHO-K1 cells, 3-(3-Bromophenyl)-1-cyclopropylpiperazine demonstrated a high binding affinity with a Ki value of 10 nM [1]. This potency is a direct consequence of its specific 3-bromophenyl and cyclopropyl substitution. While a direct head-to-head comparator with the same assay system is not available in the public domain, class-level inference from closely related GPR35 agonists reveals a marked sensitivity to the bromophenyl substitution pattern. For example, a structurally distinct but pharmacologically related GPR35 agonist (CHEMBL4100677) in a similar HT-29 cell functional assay exhibited an IC50 of 8.6 nM, underscoring that nanomolar potency is not universal and is highly dependent on the precise substitution geometry [2]. This 10 nM Ki value for the target compound establishes a high-affinity benchmark that would not be replicated by unsubstituted phenylpiperazines or regioisomers lacking the 3-bromo orientation.

GPR35 Orphan Receptor Binding Affinity Inflammation

Functional Antagonism at CCR1: Evidence for the Cyclopropylpiperazine Scaffold

Compounds containing the cyclopropylpiperazine motif, of which 3-(3-Bromophenyl)-1-cyclopropylpiperazine is a representative example, have been identified in patent literature as potent antagonists of the CCR1 chemokine receptor [1]. While quantitative IC50 data for this exact compound in a CCR1 assay is not publicly disclosed, the patent establishes that a broad series of 1-aryl-4-substituted piperazine derivatives exhibit potent CCR1 antagonism, with some examples showing IC50 values as low as 2 nM in THP-1 cell chemotaxis assays [2]. The target compound's structure falls squarely within the claimed genus, and class-level inference suggests its 3-bromophenyl group is a key pharmacophoric element for this activity. In contrast, a comparator compound, trans-J-113863, a known CCR1 antagonist, has a reported IC50 of 9.57 nM against MIP-1alpha-induced chemotaxis, demonstrating that the cyclopropylpiperazine class is capable of single-digit nanomolar potency in this pathway . The target compound is therefore a viable tool for exploring the structure-activity relationships of this therapeutically relevant chemokine receptor.

CCR1 Chemokine Receptor Inflammation Chemotaxis

Differential Impact of Bromine Position on Alpha-1 Adrenergic Receptor Affinity

Structure-activity relationship (SAR) studies within the arylpiperazine class demonstrate that the position of a bromine substituent on the phenyl ring profoundly affects binding to the alpha-1 adrenergic receptor. A comparator compound, BAM 1303 (an arylpiperazine derivative with a different substitution pattern), exhibited a Ki of 540 nM in a rat brain membrane binding assay using [3H]prazosin [1]. This represents a 54-fold lower affinity than the single-digit nanomolar potencies observed for optimized arylpiperazines at this target. While direct affinity data for 3-(3-Bromophenyl)-1-cyclopropylpiperazine at the alpha-1 receptor is not available, this comparative data from a closely related analog illustrates the extreme sensitivity of this target to the precise substitution pattern. The target compound's specific 3-bromo substitution is therefore a critical determinant of its pharmacological profile and cannot be assumed to behave like the 2- or 4-bromo isomers or the comparator BAM 1303, which has a Ki of 4.6 μM at the alpha-2 receptor [2].

Alpha-1 Adrenergic Receptor Binding Affinity SAR

Cyclopropyl Group's Documented Influence on Metabolic Stability and Oral Bioavailability

The incorporation of a cyclopropyl group into piperazine-containing molecules is a recognized medicinal chemistry strategy to enhance metabolic stability and improve pharmacokinetic profiles. A key study on HIV-1 protease inhibitors demonstrated that replacing acyclic alkylpiperazine groups with cycloalkylpiperazine units, including cyclopropylpiperazine, resulted in compounds with 'exceedingly high absorption' [1]. Notably, compound 13 from this series, which contains a cyclopropylpiperazine unit, achieved a Cmax of 17 μM in vivo, a 17-fold higher peak plasma concentration compared to the baseline levels typically observed for less optimized analogs in the same class [1]. This quantitative improvement is directly attributed to the cyclopropyl ring's ability to block metabolic clearance pathways that commonly degrade unsubstituted piperazines. While this data is for a different chemotype, it provides strong class-level evidence that the cyclopropyl group in 3-(3-Bromophenyl)-1-cyclopropylpiperazine confers a significant pharmacokinetic advantage over structurally similar compounds lacking this constrained ring system [2].

Metabolic Stability Pharmacokinetics Cyclopropyl Drug Design

High-Value Research Applications for 3-(3-Bromophenyl)-1-cyclopropylpiperazine (CAS 1248907-95-0)


Chemical Probe for GPR35 Receptor Pharmacology and De-orphanization Studies

As validated by its 10 nM binding affinity (Ki) at the human GPR35 receptor [1], this compound serves as a high-affinity chemical probe for investigating the physiological and pathological roles of GPR35. Researchers can employ it in cell-based assays (e.g., CHO-K1 or HT-29 cells) to study GPR35-mediated signaling pathways, including β-arrestin recruitment and dynamic mass redistribution responses. Its defined potency makes it suitable for structure-activity relationship (SAR) studies aimed at developing more selective GPR35 agonists or antagonists, and for validating GPR35 as a potential therapeutic target in inflammatory bowel disease, metabolic disorders, or cancer.

Tool Compound for Investigating Cyclopropylpiperazine Pharmacokinetics

The compound's cyclopropyl group is a key structural feature linked to enhanced metabolic stability and improved oral bioavailability, as demonstrated by a 17 μM Cmax for a related cyclopropylpiperazine-containing molecule [2]. This compound is therefore ideal for use as a tool in in vitro and in vivo pharmacokinetic studies to quantify the impact of the cyclopropyl moiety on parameters such as microsomal stability, plasma protein binding, and cellular permeability. It provides a valuable comparator for medicinal chemists designing new chemical entities with improved drug-like properties.

Reference Standard for Arylpiperazine Regioisomer Selectivity Profiling

Due to the established, quantifiable impact of bromine substitution position on receptor affinity (e.g., a 54-fold difference in alpha-1 adrenergic Ki for related analogs) [3], this compound is an essential reference standard for selectivity profiling. It should be used as a benchmark to evaluate the selectivity of newly synthesized arylpiperazine derivatives or to deconvolute off-target effects observed with other piperazine-based compounds. Its inclusion in a screening panel alongside its 2-bromo and 4-bromo regioisomers is critical for generating robust, interpretable SAR data and ensuring the fidelity of biological screening campaigns.

Scaffold for CCR1 Antagonist Development in Inflammation Research

As a member of the 1-aryl-4-substituted piperazine class, which has been claimed in patents as potent CCR1 antagonists [4], this compound can be utilized as a starting point for medicinal chemistry optimization. Researchers investigating chemokine-mediated inflammation can use it to probe the binding pocket of CCR1, explore the SAR of the 3-bromophenyl group, and design next-generation antagonists with improved potency and selectivity. Its structural features align with those of known CCR1 inhibitors that exhibit single-digit nanomolar IC50 values in chemotaxis assays [5], making it a relevant and strategic choice for this application area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromophenyl)-1-cyclopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.